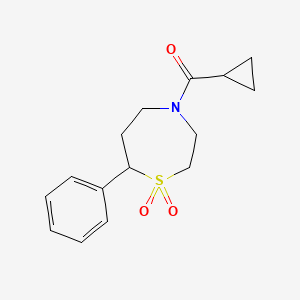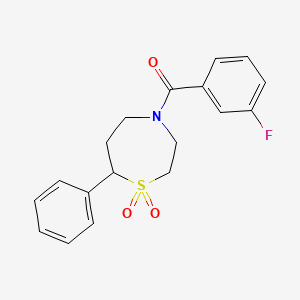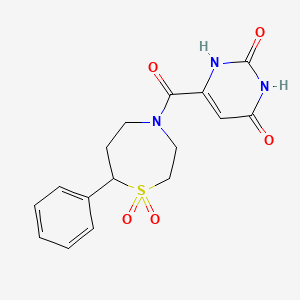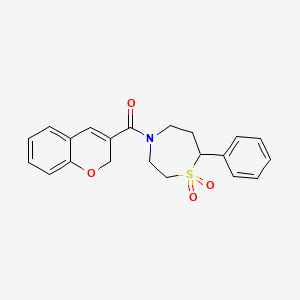
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one (DMPE) is an organic compound that has been studied and used in various scientific research applications. It is a derivative of phenol, which is a widely used aromatic compound found in many products. DMPE can be synthesized in the laboratory and has been used in a variety of research applications, including biochemical and physiological studies.
科学的研究の応用
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for cytochrome P450 enzymes, as a model compound for studying the kinetics of enzyme-catalyzed reactions, and as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). It has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of certain drugs on the body.
作用機序
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one is not fully understood, but it is believed that it acts as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring. It is also thought to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been shown to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
実験室実験の利点と制限
The advantages of using 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). Its ability to act as a substrate for cytochrome P450 enzymes is also advantageous in biochemical and physiological studies. However, the limited amount of research on the biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one means that its use in laboratory experiments is limited.
将来の方向性
Of research involving 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one include further studies on its biochemical and physiological effects, as well as its potential applications as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). Other research could focus on its potential applications as a substrate for cytochrome P450 enzymes, as well as its potential use in the development of new drugs and environmental pollutants. Additionally, further research could focus on its potential use in the development of new laboratory techniques and methods.
合成法
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine in a 1:1 molar ratio in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at 80°C for 8 hours, resulting in the formation of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one. The second step involves the purification of the product, which can be done by recrystallization from a mixture of ethanol and water.
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAJRANYCPYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)




![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)
![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6424777.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)